molecular formula C12H24O2 B098073 Sec-butyl 3-methylheptanoate CAS No. 16253-72-8

Sec-butyl 3-methylheptanoate

Cat. No. B098073
M. Wt: 200.32 g/mol
InChI Key: OARSNTXAKATCPL-UHFFFAOYSA-N
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Patent
US04294849

Procedure details

Several drops of a solution of 4.9 g of n-butyl bromide in 126 ml of dry diethyl ether were added to a suspension of 10.53 g of magnesium and a trace amount of iodine in 80 ml of dry diethyl ether, and the mixture was stirred vigorously. The colour of the iodine disappeared upon slight heating, and the rest of the n-butyl bromide solution was then added dropwise at a rate sufficient to maintain a constant reflux of the reaction mixture. After addition of the n-butyl bromide solution the reaction mixture was heated to reflux for a further 15 minutes and was then cooled to 5° C. with an ice-water bath. Cuprous chloride (0.589 g) was divided into seven equal portions: one portion was added to the reaction mixture and then a solution of 23.9 g of sec-butyl crotonate in 120 ml of dry diethyl ether was added dropwise over 3 hours, during which time the six remaining portions of cuprous chloride were added at 30-minute intervals. After stirring the mixture at 5° C. for 15 minutes and then at room temperature for 1 hour, the reaction mixture was gradually poured into an ice-cooled mixture of 150 g of ice, 50 ml of concentrated hydrochloric acid and 60 ml of diethyl ether with vigorous stirring. The organic layer was separated from the reaction mixture obtained and the aqueous layer was extracted with diethyl ether. The organic layer was washed with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium chloride, dried over magnesium sulphate, and then concentrated. The residue was purified by distillation under reduced pressure to give 27.8 g of the title compound having the following physical characteristics:
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Three
Quantity
10.53 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
126 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Cuprous chloride
Quantity
0.589 g
Type
reactant
Reaction Step Eight
Quantity
23.9 g
Type
reactant
Reaction Step Nine
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
120 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][CH2:3][CH3:4].[Mg].II.[C:9]([O:14][CH:15]([CH2:17][CH3:18])[CH3:16])(=[O:13])/[CH:10]=[CH:11]/[CH3:12].Cl>C(OCC)C>[CH3:12][CH:11]([CH2:1][CH2:2][CH2:3][CH3:4])[CH2:10][C:9]([O:14][CH:15]([CH2:17][CH3:18])[CH3:16])=[O:13]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ice
Quantity
150 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
4.9 g
Type
reactant
Smiles
C(CCC)Br
Name
Quantity
10.53 g
Type
reactant
Smiles
[Mg]
Name
solution
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Name
Quantity
126 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)Br
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)Br
Step Eight
Name
Cuprous chloride
Quantity
0.589 g
Type
reactant
Smiles
Step Nine
Name
Quantity
23.9 g
Type
reactant
Smiles
C(\C=C\C)(=O)OC(C)CC
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After stirring the mixture at 5° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
a constant reflux of the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a further 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
one portion was added to the reaction mixture
ADDITION
Type
ADDITION
Details
were added at 30-minute intervals
WAIT
Type
WAIT
Details
at room temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the reaction mixture
CUSTOM
Type
CUSTOM
Details
obtained
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride, dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC(CC(=O)OC(C)CC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 27.8 g
YIELD: CALCULATEDPERCENTYIELD 388.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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